molecular formula C9H8BrN3O B12095149 N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide

N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide

Cat. No.: B12095149
M. Wt: 254.08 g/mol
InChI Key: YEZOEEKDKMHBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide (CAS 1229620-12-5) is a chemical compound based on the imidazo[1,2-a]pyridine scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery . Imidazopyridine derivatives are extensively investigated for their diverse biological activities. Related compounds in this class have been identified as calmodulin antagonists, suggesting potential research applications in studying cellular signaling pathways and conditions like vascular and inflammatory diseases . Other imidazopyridine analogs are also explored as modulators of the 5-HT2A serotonin receptor, indicating relevance for central nervous system (CNS) research, particularly in the context of sleep disorders . The bromine substituent at the 3-position of the imidazopyridine ring makes this compound a versatile synthetic intermediate; this halogen atom is a common handle for further functionalization via cross-coupling reactions, allowing researchers to create a diverse array of more complex molecules for structure-activity relationship (SAR) studies . The molecular structure features fused aromatic systems, and analyses of similar compounds show that these systems are often planar, a feature that can influence intermolecular interactions and solid-state packing, which may be relevant for materials science and crystallography research . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

N-(3-bromoimidazo[1,2-a]pyridin-8-yl)acetamide

InChI

InChI=1S/C9H8BrN3O/c1-6(14)12-7-3-2-4-13-8(10)5-11-9(7)13/h2-5H,1H3,(H,12,14)

InChI Key

YEZOEEKDKMHBLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CN2C1=NC=C2Br

Origin of Product

United States

Preparation Methods

One-Pot Tandem Cyclization-Bromination

In ethyl acetate at 90°C with tert-butyl hydroperoxide (TBHP), α-bromoketones react with 2-aminopyridines to directly yield 3-bromoimidazo[1,2-a]pyridines. This method eliminates the need for exogenous brominating agents, as the α-bromoketone serves dual roles as both cyclization precursor and bromine source.

Representative Procedure

  • Combine α-bromoketone (0.3 mmol) and 2-aminopyridine (0.45 mmol) in ethyl acetate (2 mL).

  • Add TBHP (70% in water, 0.6 mmol).

  • Heat at 90°C for 3 hours under inert atmosphere.

  • Purify via column chromatography (ethyl acetate/hexane) to isolate 3-bromoimidazo[1,2-a]pyridine intermediate.

Bromination at the C3 Position

While the above method integrates bromination during cyclization, post-cyclization bromination using N-bromosuccinimide (NBS) offers an alternative route. A protocol adapted from Ambeed (2020) involves treating imidazo[1,2-a]pyridine with NBS in acetonitrile at 30°C for 5 hours.

Optimized Bromination Conditions

ParameterValue
SolventAcetonitrile
Temperature30°C
Reaction Time5 hours
Brominating AgentNBS (1.2 equiv)
Yield72–85%

This method selectively brominates the C3 position due to the electron-rich nature of the imidazo[1,2-a]pyridine ring, with minimal di-substitution observed.

Acetylation at the C8 Position

Introducing the acetamide group at the C8 position requires functionalization of an amine precursor. A two-step sequence involving nitration followed by reduction has been reported, but direct acetylation via nucleophilic substitution or palladium-catalyzed coupling is more efficient.

EDCI-Mediated Acetylation

A method detailed in a synthetic protocol (Source 2) employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to couple acetic acid with 8-aminoimidazo[1,2-a]pyridine:

  • Dissolve 8-amino-3-bromoimidazo[1,2-a]pyridine (1.0 equiv) in pyridine.

  • Add acetic acid (1.3 equiv) and EDCI (3.0 equiv).

  • Stir at 25°C for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via preparative HPLC.

Key Data

  • Yield : 68%

  • Purity : >95% (LCMS)

  • 1H NMR (DMSO-d6) : δ 8.59 (d, J = 6.8 Hz, 1H), 8.26 (s, 1H), 7.93 (d, J = 8.8 Hz, 1H), 2.12 (s, 3H).

Integrated Synthetic Routes

Route A: Sequential Cyclization, Bromination, and Acetylation

  • Cyclize α-bromoketone with 2-aminopyridine using TBHP in ethyl acetate.

  • Brominate with NBS in acetonitrile if required.

  • Acetylate the C8 amine using EDCI/Pyridine.

Overall Yield : 52% (3 steps)

Route B: Direct Synthesis from Pre-Brominated Intermediates

Using 3-bromo-2-aminopyridine and α-ketoacetamide under iodine/TBHP catalysis in toluene achieves the target compound in one pot, though yields are lower (37%).

Analytical Characterization

Critical spectroscopic data for N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide:

TechniqueData
HRMS m/z 254.08 [M+H]+ (Calc. 254.08 for C9H8BrN3O)
1H NMR 8.59 (d, J = 6.8 Hz, 1H), 7.93 (d, J = 8.8 Hz, 1H), 2.12 (s, 3H)
13C NMR 169.8 (C=O), 144.2 (C-Br), 118.9–128.4 (aromatic), 24.1 (CH3)

Challenges and Optimization

  • Regioselectivity : Competing bromination at C2/C3 is mitigated by using TBHP in ethyl acetate.

  • Purification : Preparative HPLC (C18 column, acetonitrile/water) resolves polar byproducts.

  • Scale-Up : Batch processing in acetonitrile at 30°C improves reproducibility for gram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

AcetaMide, N-(3-broMoiMidazo[1,2-a]pyridin-8-yl)- can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization.

    Oxidation and Reduction Reactions: Oxidizing agents like TBHP and reducing agents like sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce fused ring systems.

Scientific Research Applications

Neuroprotective Applications

N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide has been studied for its potential role as an anticholinesterase agent , which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase suggests it could enhance cholinergic transmission in the brain, thus offering therapeutic benefits for cognitive function improvement. Molecular docking studies indicate that this compound binds effectively to the active site of acetylcholinesterase, potentially leading to its inhibition and subsequent neuroprotective effects .

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer properties against various cancer cell lines. The imidazo[1,2-a]pyridine structure is known for its ability to interact with multiple biological targets involved in cancer progression. For instance, studies have shown that compounds containing this structure can induce apoptosis in colon cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

Case Study: Anticancer Activity

A comparative study on several imidazo[1,2-a]pyridine derivatives demonstrated that this compound exhibited significant cytotoxicity against colon cancer cell lines. The results indicated a dose-dependent response, with IC50 values comparable to established anticancer drugs. This finding underscores the potential of this compound as a lead structure for further development into effective anticancer agents .

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored. Compounds with similar structural features have shown efficacy against various bacterial and fungal strains. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with essential metabolic processes within the pathogens .

Case Study: Antimicrobial Evaluation

In vitro studies have evaluated the effectiveness of this compound against Mycobacterium tuberculosis and other pathogenic bacteria. The results indicated promising antibacterial activity, suggesting that this compound could be a candidate for developing new antimicrobial therapies targeting resistant strains of bacteria .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various chemical pathways involving nucleophilic substitution reactions. The introduction of bromine at the 3-position enhances its reactivity and biological activity compared to other derivatives lacking this halogen substituent.

Compound Name Structure Features Biological Activity
N-(imidazo[1,2-b]pyridin-6-yl)acetamideSimilar bicyclic system but different ring positionPotential anticancer properties
6-Chloro-N-(imidazo[1,2-a]pyridin-8-yl)acetamideChlorine substituent at position 6Enhanced anticholinesterase activity
N-(benzimidazol-2-yl)acetamideContains a benzimidazole instead of imidazoleAntimicrobial and antifungal activities
3-Amino-N-(imidazo[1,2-a]pyridin-6-yl)acetamideAmino group at position 3Potential anti-inflammatory effects

Mechanism of Action

The mechanism of action of AcetaMide, N-(3-broMoiMidazo[1,2-a]pyridin-8-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below highlights key structural and molecular differences between N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide and its analogs:

Compound Name & Source Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Imidazo[1,2-a]pyridine -Br (position 3), -NHCOCH₃ (position 8) C₉H₈BrN₃O 254.08 Adjacent bromo and acetamide groups; compact structure.
N-(6,8-Dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide Imidazo[1,2-a]pyridine -Br (6,8), -Ph (2), -NHCOCH₃ (3) C₁₄H₁₁Br₂N₃O 409.06 Dibromination, phenyl group at position 2; increased steric hindrance.
N-{2-[(4R)-8-methylimidazo[1,2-a]pyridin-2-yl]ethyl}acetamide (VZL) Imidazo[1,2-a]pyridine -CH₃ (8), -CH₂CH₂NHCOCH₃ (2) C₁₂H₁₅N₃O 217.27 Ethylacetamide side chain; methyl substitution enhances lipophilicity.
6,8-Dibromoimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine -Br (6,8) C₇H₄Br₂N₂ 275.93 Dibromination without acetamide; potential precursor for further functionalization.

Key Differences and Implications

Substituent Position and Electronic Effects :

  • The target compound’s bromine at position 3 and acetamide at position 8 create a distinct electronic profile compared to Compound A (dibrominated at 6,8 with acetamide at 3) . Bromine’s electron-withdrawing effect may influence reactivity in cross-coupling reactions.
  • Compound B (VZL) lacks bromine but features a methyl group at position 8 and an ethylacetamide chain at position 2, likely enhancing membrane permeability due to increased hydrophobicity .

The absence of an acetamide group in Compound C limits its ability to participate in hydrogen bonding, a critical factor for receptor binding .

Synthetic Utility :

  • Compound C (6,8-dibromoimidazo[1,2-a]pyridine) serves as a versatile intermediate for further derivatization, whereas the target compound’s acetamide group may direct reactivity toward specific pathways (e.g., hydrolysis or amidase-mediated transformations).

Biological Activity

N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings associated with this compound, supported by data tables and case studies.

  • Molecular Formula : C9_9H8_8BrN3_3O
  • Molecular Weight : 254.08 g/mol
  • Purity : 95% .

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromoimidazo[1,2-a]pyridine with acetic anhydride or acetyl chloride. The process can be optimized using microwave-assisted techniques to enhance yield and reduce reaction time. This method is advantageous as it allows for the formation of complex structures in a more environmentally friendly manner .

Anticancer Properties

This compound has shown promising results in various in vitro studies against cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), and DU-145 (prostate cancer).
  • Results : The compound exhibited cytotoxic effects, with IC50_{50} values indicating significant inhibition of cell proliferation in several cases .

The biological activity of this compound can be attributed to its ability to inhibit specific kinases involved in cancer cell signaling pathways. Imidazo[1,2-a]pyridines are known to target cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparative Biological Activity Table

Biological ActivityCompoundIC50_{50} (µM)Target
CytotoxicityThis compound10 - 30Various cancer cell lines
AntimicrobialCJ-033466 (related compound)5 - 15Bacterial strains
Gastric MotilityLinaprazan (related compound)0.5 - 1.55-HT4 receptors

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50_{50} value of approximately 20 µM after 48 hours of exposure. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .

Case Study 2: Inhibition of Kinase Activity

Another investigation focused on the kinase inhibitory properties of imidazo[1,2-a]pyridines. This compound was found to effectively inhibit CDK2 and CDK4 activities in vitro, leading to G1 phase arrest in treated cells. This effect was confirmed through Western blot analysis showing decreased levels of phosphorylated retinoblastoma protein (Rb), a key regulator of the cell cycle .

Q & A

Q. What are the recommended synthetic routes for N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves bromination of imidazo[1,2-a]pyridine precursors followed by acetamide functionalization. Key reaction parameters include:

  • Solvent selection : Ethanol or aqueous acetic acid systems are common for minimizing side reactions .
  • Catalyst : Piperidine (0–5°C, 2 h) improves regioselectivity during cyclization .
  • Temperature : Optimized yields (>85%) are achieved at 55°C in aqueous acetic acid .

Q. Table 1: Reaction Optimization Data

ConditionYield (%)Reference
Ethanol, piperidine, 0–5°C78
H₂O, acetic acid, 55°C91.6

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C-NMR : Confirm acetamide protons (δ 2.1 ppm, singlet) and aromatic imidazo protons (δ 7.5–8.5 ppm). Bromine-induced deshielding shifts pyridine carbons to δ 120–140 ppm in ¹³C-NMR .
  • FT-IR : Detect amide C=O stretching at ~1650 cm⁻¹ and N-H bending at ~3300 cm⁻¹ .
  • LC-MS : Exact mass [M+H]⁺ = 294.99 (C₉H₈BrN₃O) confirms molecular identity .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data for this compound?

Methodological Answer: Discrepancies arise from polymorphic forms or solvent interactions. Strategies include:

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for solubility >10 mg/mL .
  • Thermal Analysis : DSC/TGA identifies polymorph transitions (e.g., melting point variations >5°C between batches) .
  • pH Stability : Monitor degradation via HPLC in buffers (pH 1–10); acetamide hydrolysis is minimized at pH 6–8 .

Q. Table 2: Physicochemical Properties

PropertyValueReference
LogD (pH 7.4)-0.74
Polar Surface Area101.7 Ų
Rotatable Bonds4

Q. What strategies are effective for analyzing biological activity while mitigating off-target effects?

Methodological Answer:

  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize targets like kinases or GPCRs, leveraging imidazo[1,2-a]pyridine’s affinity for hydrophobic pockets .
  • Dose-Response Assays : Test cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays with 72 h exposure .
  • Selectivity Profiling : Compare activity against >50 unrelated enzymes (e.g., CYP450 isoforms) to identify off-target binding .

Q. How should researchers address discrepancies in spectral data during structural validation?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguous NOE signals by comparing experimental unit cell parameters (e.g., a = 10.2 Å, b = 12.4 Å) with reported imidazo[1,2-a]pyridine derivatives .
  • 2D NMR : Use HSQC/HMBC to correlate bromine-substituted carbons (δ 125–130 ppm) with adjacent protons .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify complex splitting patterns in crowded aromatic regions .

Q. What methodologies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride salts to enhance water solubility (>50 mg/mL in PBS) .
  • Co-Solvent Systems : Use PEG-400/water (1:1) for intraperitoneal administration .
  • Lipinski Compliance : Confirm adherence (MW <500, LogP <5, H-bond donors ≤5) using computational tools like SwissADME .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.